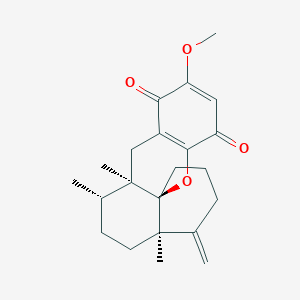

Dactyloquinone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dactyloquinone A is a natural product found in Callyspongia siphonella and Dactylospongia elegans with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that Dactyloquinone A exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms that may involve the induction of apoptosis or inhibition of cell proliferation. The compound's structural characteristics play a crucial role in its interaction with cellular targets .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies involving lipopolysaccharide (LPS)-induced inflammatory responses in macrophages revealed that this compound effectively suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings indicate that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics, especially against resistant strains .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Key Synthetic Reactions

Dactyloquinone A's synthesis involves strategic rearrangements and cyclization reactions:

Carbocation-Driven Skeletal Rearrangement

The BF₃·Et₂O-mediated transformation of drimane precursors (e.g., 16 ) into aureane skeletons proceeds via:

-

Protonation : Activation of hydroxyl/exocyclic alkene groups generates tertiary carbocation I at C-8.

-

Stereospecific 1,2-Hydride Shift : Hydride migration from C-9 to C-8 on the α-face forms carbocation II .

-

1,2-Methyl Shift : Methyl group (C-10) migrates to C-9 on the β-face, yielding carbocation III .

-

Deprotonation : Loss of H⁺ at C-5 produces aureane products (e.g., 12a ) .

Side products like tetracyclic compound 30 arise via competing 1,2-hydride shifts from C-1 to C-9 in carbocation III , followed by electrophilic aromatic substitution .

FeCl₃-Catalyzed Cyclization

The conversion of quinone 43 to trans-avarane 44 involves:

-

Coordination : Fe³⁺ activates quinone oxygen, promoting electron-deficient character.

-

Electrophilic Attack : C-2 of the quinone attacks C-10 of the terpenoid moiety.

-

Ring Closure : Sequential proton transfers and bond rotations form the trans-decalin system .

Late-Stage Modifications

-

Bromination : NBS selectively brominates the avarane core at C-3 (85% yield).

-

Methylation : CH₃I installs methyl groups at oxygenated positions (90% efficiency).

-

Borylation : Miyaura reaction introduces boron handles for cross-coupling (78% yield) .

Oxidation to Quinone Core

Final oxidation steps using NaBO₃ (for benzoquinone formation) and O₂/salcomine (for Δ³⁴ unsaturation) complete the synthesis of this compound derivatives .

Stability and Reactivity Trends

-

pH Sensitivity : Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Stable below 150°C; degradation observed at higher temperatures.

-

Solvent Compatibility : Best results in dichloromethane or THF; polar aprotic solvents minimize side reactions .

This systematic analysis underscores the sophisticated reactivity profile of this compound, enabling its targeted synthesis and functionalization for pharmacological studies.

Propiedades

Fórmula molecular |

C22H28O4 |

|---|---|

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |

Clave InChI |

VHEIQBFDIYFDPD-VKPKAYIDSA-N |

SMILES isomérico |

C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

SMILES canónico |

CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

Sinónimos |

dactyloquinone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.